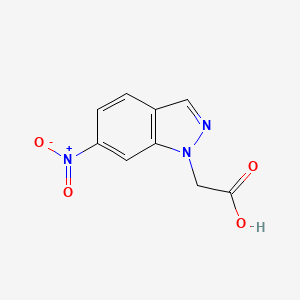
2-(6-nitro-1H-indazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(6-nitro-1H-indazol-1-yl)acetic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C9H7N3O4 and a molecular weight of 221.17 .
Synthesis Analysis
The synthesis of indazole compounds, which includes “2-(6-nitro-1H-indazol-1-yl)acetic acid”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “2-(6-nitro-1H-indazol-1-yl)acetic acid” is based on the indazole core, which is a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving indazole compounds have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
1. Antinociceptive and Cardiovascular Effects
Indazole derivatives, including 6-nitro indazole, have been characterized for their antinociceptive effects in various assays, suggesting potential applications in pain management. These studies also explore their cardiovascular effects, demonstrating no significant impact on mean arterial pressure or vasodepressor effects (Moore et al., 1993).
2. Chemical Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of 1- and 2-substituted indazoles, including derivatives with ester and carboxylic acid groups. This is crucial for understanding their chemical properties and potential applications (Teixeira et al., 2006).
3. Corrosion Inhibition Properties
A study on the corrosion inhibition application of a new indazole derivative on mild steel in acidic media highlights the potential of these compounds in protecting metals against corrosion, complemented by theoretical studies (Boulhaoua et al., 2021).
4. Antiproliferative and Antibacterial Activity
New substituted benzo[g]indazoles with nitro groups have been synthesized and evaluated for their antiproliferative activity against cancer cell lines and antibacterial activity, suggesting a potential role in medical research and therapy (Cuartas et al., 2019).
5. Synthesis of Novel Molecule-Targeting Angiogenesis Inhibitors
Research includes the synthesis of key intermediates like 2,3-diethyl-6-nitro-2H-indazole, aimed at developing novel molecule-targeting angiogenesis inhibitors with potent anti-tumor activity and low toxicity (Zhongshi, 2010).
Future Directions
The future directions in the research of indazole compounds, including “2-(6-nitro-1H-indazol-1-yl)acetic acid”, involve the development of new synthetic approaches to overcome the challenges in the current methods, such as lower yields and undesirable byproducts . There is also a focus on exploring the broad range of chemical and biological properties of indazole compounds for potential medicinal applications .
properties
IUPAC Name |
2-(6-nitroindazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-9(14)5-11-8-3-7(12(15)16)2-1-6(8)4-10-11/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPCLJQBZJYUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

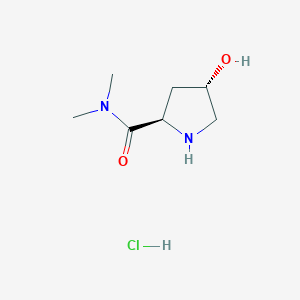
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)
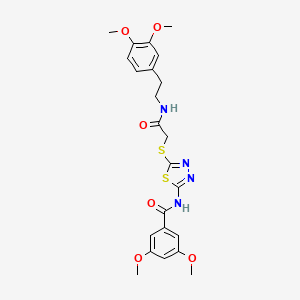
![Ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)
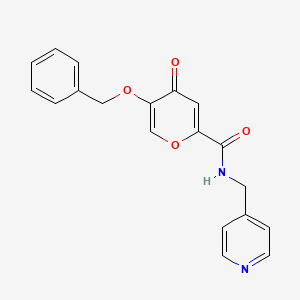
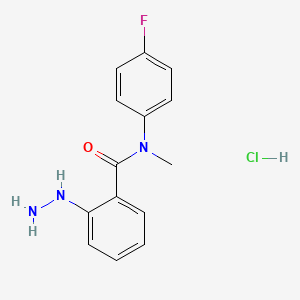
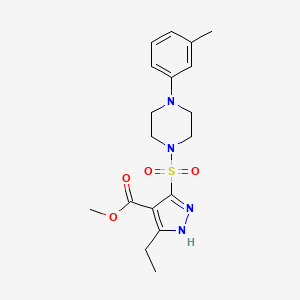
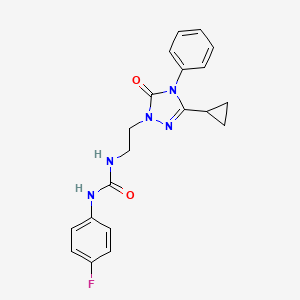
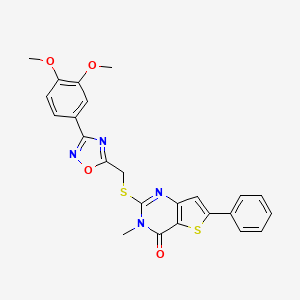
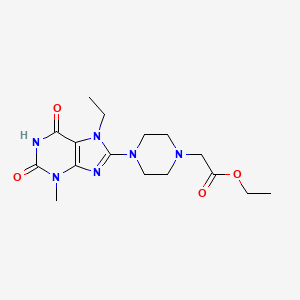
![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)
![2-[Chloro(difluoro)methyl]-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B2599341.png)
![1-(Dimethylamino)-3-[(4-fluorophenyl)methyl]thiourea](/img/structure/B2599344.png)